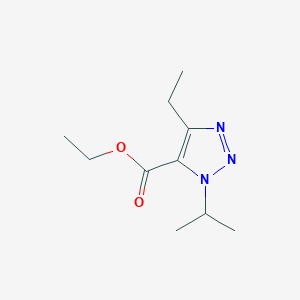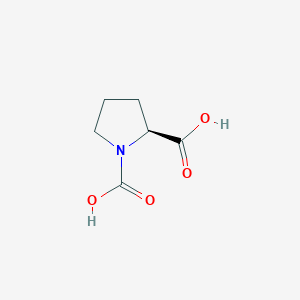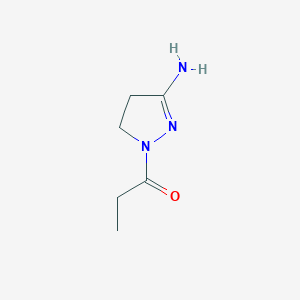![molecular formula C39H26NO2P B12878462 (4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound featuring a unique structure that integrates benzofuroquinoline and biphenyl moieties with a diphenylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzofuroquinoline Core: This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one.
Coupling with Biphenyl: The benzofuroquinoline core is then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline and biphenyl moieties can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields the corresponding phosphine oxide, while reduction of the quinoline moiety can lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antileukemia agent. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In the context of its antileukemia activity, it is believed to interfere with DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzofuroquinoline Derivatives: These compounds share the benzofuroquinoline core and exhibit similar biological activities.
Biphenyl Phosphine Oxides: Compounds with biphenyl and phosphine oxide groups are used in various catalytic applications.
Uniqueness
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug delivery and advanced material synthesis.
Properties
Molecular Formula |
C39H26NO2P |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
6-[4-(4-diphenylphosphorylphenyl)phenyl]-[1]benzofuro[2,3-c]quinoline |
InChI |
InChI=1S/C39H26NO2P/c41-43(30-11-3-1-4-12-30,31-13-5-2-6-14-31)32-25-23-28(24-26-32)27-19-21-29(22-20-27)38-39-37(33-15-7-9-17-35(33)40-38)34-16-8-10-18-36(34)42-39/h1-26H |
InChI Key |
NVCFHJRAMKFRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C7=C5OC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
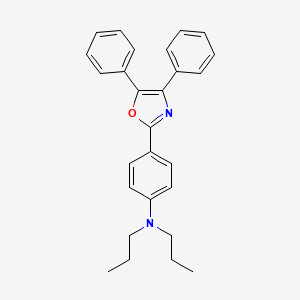

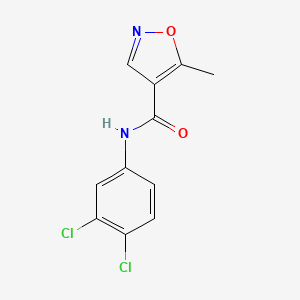
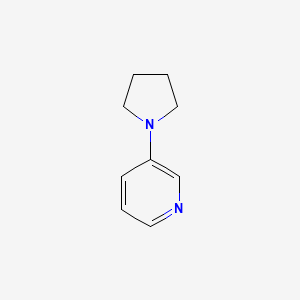


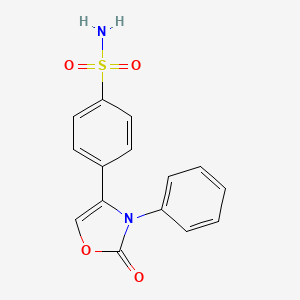
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
